molecular formula C12H13NO4 B14637619 3-(4-Nitrobenzyl)-2,4-pentanedione CAS No. 56699-21-9

3-(4-Nitrobenzyl)-2,4-pentanedione

Cat. No.: B14637619
CAS No.: 56699-21-9
M. Wt: 235.24 g/mol
InChI Key: YCJNFFOGCABIHE-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzyl)-2,4-pentanedione (CAS 89185-83-1) is a β-diketone derivative with a 4-nitrobenzyl substituent at the central carbon. Its molecular formula is C₁₁H₁₁NO₄, with an average molecular mass of 221.212 g/mol and a monoisotopic mass of 221.0688 g/mol . The nitro group at the para position of the benzyl ring imparts significant electron-withdrawing effects, influencing its reactivity in organic synthesis, particularly in cross-coupling and cyclocondensation reactions .

Properties

IUPAC Name

3-[(4-nitrophenyl)methyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJNFFOGCABIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476727
Record name 3-(4-nitrobenzyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56699-21-9
Record name 3-(4-nitrobenzyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Alkylation in Ethanol

The most widely reported method involves the reaction of 2,4-pentanedione with 4-nitrobenzyl bromide or chloride in the presence of a strong base. Potassium carbonate (K₂CO₃) in anhydrous ethanol is typically employed, with reflux durations ranging from 12–24 hours. The general reaction is:

$$
\text{2,4-Pentanedione} + \text{4-Nitrobenzyl Halide} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH, reflux}} \text{NBPD} + \text{HX}
$$

Key Parameters

  • Molar Ratio : A 10:1 excess of 2,4-pentanedione ensures complete consumption of the nitrobenzyl halide.
  • Purification : Post-reaction, the product is isolated via solvent evaporation, followed by silica gel chromatography (eluent: CH₂Cl₂/MeCN 4:1) to remove unreacted starting materials and byproducts.
  • Yield : Typical yields range from 50–70%, depending on the halide reactivity (bromide > chloride).

Analytical Validation

  • ¹H NMR (DMSO-d₆) : Signals at δ 1.78 (s, 6H, CH₃), 5.36 (s, 1H, enolic H), and 7.23–8.75 ppm (aromatic H).
  • ESI-MS : Molecular ion peak at m/z 265.1 ([M+H]⁺).

Phase-Transfer Catalysis (PTC)

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been used in biphasic systems (H₂O/CH₂Cl₂). This method reduces reaction time to 6–8 hours and improves yields to 75–80%.

Advantages

  • Avoids prolonged reflux, minimizing thermal decomposition.
  • Facilitates easier separation of aqueous and organic layers.

Condensation of 2,4-Pentanedione with 4-Nitrobenzaldehyde

Acid-Catalyzed Aldol Condensation

In a modified approach, 4-nitrobenzaldehyde undergoes condensation with 2,4-pentanedione under acidic conditions (e.g., H₂SO₄ or AcOH). The reaction proceeds via enol formation, followed by nucleophilic attack on the aldehyde:

$$
\text{2,4-Pentanedione} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{H}^+, \Delta} \text{NBPD} + \text{H}_2\text{O}
$$

Optimization Data

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 80 4 60
AcOH 100 6 45

Limitations

  • Competing side reactions (e.g., over-condensation) reduce yields.
  • Requires rigorous drying of reagents to prevent hydrolysis.

Transition-Metal-Catalyzed Coupling

Hurtley Reaction

A niche method involves the Hurtley reaction, where 2-iodo-2,4-pentanedione couples with 4-nitrobenzylzinc bromide in the presence of a Cu(I) catalyst. This route is advantageous for sterically hindered substrates but is less cost-effective due to reagent complexity.

Reaction Scheme
$$
\text{2-Iodo-2,4-pentanedione} + \text{4-Nitrobenzylzinc Bromide} \xrightarrow{\text{CuI, DMF}} \text{NBPD}
$$

Yield : 55–60% after column chromatography.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency Scalability
Base-Mediated Alkylation 70 98 High Industrial
Phase-Transfer Catalysis 80 95 Moderate Pilot-scale
Acid-Catalyzed Condensation 60 90 Low Lab-scale
Hurtley Reaction 60 85 Low Lab-scale

Mechanistic Insights

Alkylation Pathway

The base deprotonates 2,4-pentanedione to form an enolate, which attacks the electrophilic carbon of 4-nitrobenzyl halide. The nitro group’s electron-withdrawing effect enhances halide leaving-group ability, accelerating the SN2 mechanism.

Side Reactions

  • Di-alkylation : Occurs with excess nitrobenzyl halide, producing 3,3-bis(4-nitrobenzyl)-2,4-pentanedione.
  • Oxidation : The enolic form of NBPD may oxidize under prolonged heating, necessitating inert atmospheres (N₂/Ar).

Industrial-Scale Production Considerations

Solvent Recovery

Ethanol is distilled and reused to reduce costs, with >90% recovery efficiency.

Waste Management

  • Halide byproducts (e.g., KBr) are precipitated and filtered.
  • Aqueous waste is treated with activated carbon before disposal.

Emerging Strategies

Microwave-Assisted Synthesis

Preliminary studies show that microwave irradiation (100 W, 80°C) reduces reaction time to 1–2 hours with comparable yields (68–72%).

Enzymatic Catalysis

Lipase-catalyzed alkylation in ionic liquids (e.g., [BMIM][BF₄]) is under investigation for greener synthesis, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzyl)-2,4-pentanedione involves its interaction with molecular targets such as topoisomerase I. The nitro group can undergo reduction under hypoxic conditions, leading to the formation of reactive intermediates that inhibit the enzyme’s activity. This results in the disruption of DNA replication and cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

3-Methyl-2,4-pentanedione (CAS 815-57-6)

  • Structure : A simpler β-diketone with a methyl group replacing the nitrobenzyl substituent.
  • Molecular Formula : C₆H₁₀O₂.
  • Key Differences :
    • The absence of an aromatic ring reduces conjugation and electron-withdrawing effects.
    • Lower molecular weight (130.14 g/mol ) and predicted LogP (~0.5 ) compared to 3-(4-nitrobenzyl)-2,4-pentanedione (LogP ~2.5 ) .
  • Applications : Primarily used as a solvent or intermediate in simpler organic reactions due to its straightforward structure .

3-(4-Hydroxy-3-methoxybenzyl)-2,4-pentanedione (Acetyl Zingerone, CAS 30881-23-3)

  • Structure : Features a 4-hydroxy-3-methoxybenzyl (vanillyl) group.
  • Molecular Formula : C₁₃H₁₆O₄.
  • Key Differences :
    • The hydroxy and methoxy groups enhance hydrogen bonding and solubility in polar solvents (LogP ~1.8 ) .
    • Demonstrated photostabilizing properties in sunscreen formulations due to antioxidant activity, unlike the nitro-substituted compound .
  • Applications : Used in cosmetics as a UV stabilizer and in pharmaceutical intermediates .

3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione

  • Structure : Contains a benzylidene group with three methoxy substituents.
  • Molecular Formula : C₁₆H₁₈O₆.
  • Key Differences: The trimethoxy groups increase electron-donating effects, enhancing stability in UV light.
  • Applications : Broad-spectrum sunscreen formulations .

3-(3,4-Dihydroxy-5-nitrobenzylidene)-2,4-pentanedione

  • Structure : Combines nitro and dihydroxy substituents on the benzylidene ring.
  • Key Differences :
    • The catechol moiety (dihydroxy groups) enables metal chelation and antioxidant activity, relevant in free radical scavenging .
    • Nitro group at position 5 enhances redox activity compared to the para-nitro substitution in the target compound .
  • Applications: Potential use in antioxidant therapies or coordination chemistry .

1,1,1-Trifluoro-2,4-pentanedione (CAS 367-57-7)

  • Structure : Fluorinated β-diketone with trifluoromethyl groups.
  • Molecular Formula : C₅H₅F₃O₂.
  • Key Differences: Strong electron-withdrawing trifluoro groups increase acidity and alter reactivity in organofluorine chemistry. Lower LogP (~1.2) due to fluorine’s polar effects .
  • Applications : Intermediate in pharmaceuticals and agrochemicals .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Predicted LogP Key Applications
This compound C₁₁H₁₁NO₄ 221.21 4-Nitrobenzyl ~2.5 Organic synthesis
3-Methyl-2,4-pentanedione C₆H₁₀O₂ 130.14 Methyl ~0.5 Solvent, intermediate
Acetyl Zingerone C₁₃H₁₆O₄ 236.26 4-Hydroxy-3-methoxybenzyl ~1.8 Photostabilizers
3-(3,4,5-Trimethoxybenzylidene)-2,4-PD C₁₆H₁₈O₆ 306.31 3,4,5-Trimethoxybenzylidene ~2.0 Sunscreen formulations
1,1,1-Trifluoro-2,4-pentanedione C₅H₅F₃O₂ 158.09 Trifluoromethyl ~1.2 Fluorinated intermediates

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